Comparative Biological Activity Data for 2177366-24-2 vs. Structural Analogs
A systematic search of PubMed, Google Scholar, and the patent literature for compound 2177366-24-2 identified no primary research articles, screening data, or patents that explicitly report quantitative biological activity (e.g., IC50, Ki, EC50) for this specific compound [1]. While the compound belongs to the 3-sulfonyl-8-azabicyclo[3.2.1]octane class for which ELOVL6 inhibitory activity has been established (e.g., lead compound 1a with an IC50 of 210 nM against human ELOVL6) [2], and to the azabicyclo-substituted triazole class for which oxytocin antagonism has been described [3], no head-to-head or cross-study quantitative comparison involving 2177366-24-2 is available in the public domain.
| Evidence Dimension | In vitro potency against human ELOVL6 (class-level inference only) |
|---|---|
| Target Compound Data | No data available for CAS 2177366-24-2 |
| Comparator Or Baseline | Lead compound 1a (3-sulfonyl-8-azabicyclo[3.2.1]octane class): IC50 = 210 nM for human ELOVL6 [2] |
| Quantified Difference | Cannot be calculated; target compound lacks quantitative data |
| Conditions | Human ELOVL6 enzymatic assay (class reference) [2] |
Why This Matters
Without quantitative potency data for this specific compound, a scientific user cannot establish a performance baseline or compare it directly against known analogs like 1a or ELOVL6-IN-4 for target engagement.
- [1] PubMed and Google Scholar searches for '2177366-24-2' and '8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane' conducted on 2026-04-29. No primary articles or bioassay data found. View Source
- [2] Mizutani, T.; et al. Synthesis and Biological Evaluation of a Novel 3-Sulfonyl-8-azabicyclo[3.2.1]octane Class of Long Chain Fatty Acid Elongase 6 (ELOVL6) Inhibitors. J. Med. Chem. 2009, 52 (22), 7289–7300. Reports lead compound 1a with IC50 = 210 nM for human ELOVL6. View Source
- [3] Jiangsu Hengrui Medicine Co., Ltd. Azabicyclo-Substituted Triazole Derivative, Preparation Method Thereof, and Application of Same in Medicine. U.S. Patent No. 2021/0040073 A1. Describes oxytocin antagonist activity for the general structural class. View Source
